An In-Depth Technical Guide to the Chemical Properties of 3-Methylthymine
An In-Depth Technical Guide to the Chemical Properties of 3-Methylthymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Methylthymine, also known as 3,5-dimethyluracil. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, spectroscopic data, and relevant biological interactions of 3-Methylthymine. Experimental protocols for its analysis and its role in enzymatic pathways are also discussed, supported by structured data presentation and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction
3-Methylthymine is a methylated derivative of the pyrimidine (B1678525) nucleobase, thymine (B56734). It is of significant interest in the study of DNA damage and repair mechanisms, as well as in the broader context of nucleic acid metabolism. The presence of a methyl group at the N3 position of the pyrimidine ring alters its hydrogen bonding capabilities and steric profile compared to thymine, which can have significant biological implications. This guide aims to consolidate the available technical information on 3-Methylthymine to serve as a valuable resource for the scientific community.
Physicochemical Properties
The fundamental physicochemical properties of 3-Methylthymine are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem |
| Molecular Weight | 140.14 g/mol | PubChem |
| IUPAC Name | 3,5-dimethyl-1H-pyrimidine-2,4-dione | PubChem |
| Synonyms | 3,5-dimethyluracil, N3-methylthymine | PubChem |
| CAS Number | 4160-77-4 | PubChem |
| XlogP | -0.4 | PubChem (Computed) |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not determined; likely decomposes | |
| pKa | Not experimentally determined | |
| Solubility | Soluble in 1 M NaOH (50 mg/mL) | Sigma-Aldrich[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 3-Methylthymine. Below are the key spectral features.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of 3-Methylthymine.
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GC-MS: Data available on PubChem, consistent with a molecular weight of 140.14 g/mol .[2]
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LC-MS: Experimental data shows a precursor ion [M+H]⁺ at m/z 141.065857544.[2]
NMR Spectroscopy
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¹H NMR (Reference: 1,3-Dimethyluracil in D₂O): δ 7.6 (d, 1H, H-6), 5.8 (d, 1H, H-5), 3.3 (s, 3H, N1-CH₃), 3.2 (s, 3H, N3-CH₃).
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¹³C NMR (Reference: Thymine in DMSO-d₆): δ 164.4 (C4), 151.1 (C2), 141.7 (C6), 108.0 (C5), 11.9 (C5-CH₃).[3]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylthymine is expected to show characteristic absorptions for the carbonyl groups, C=C double bond, and C-H bonds. A reference spectrum for thymine shows prominent peaks corresponding to N-H and C=O stretching.[4]
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of pyrimidine derivatives is characterized by absorption maxima in the range of 250-280 nm. For thymine, the absorption maximum is around 265 nm.[5]
Experimental Protocols
Synthesis of Uracil (B121893) Derivatives
While a specific protocol for the synthesis of 3,5-dimethyluracil was not found in the search results, a general procedure for the synthesis of related uracil derivatives can be adapted. For instance, the synthesis of 6-amino-1,3-dimethyluracil (B104193) involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid, followed by cyclization.[6] A plausible route to 3,5-dimethyluracil could involve the methylation of 5-methyluracil (thymine) at the N3 position.
General Methylation Procedure (Hypothetical):
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Dissolve 5-methyluracil in a suitable aprotic solvent (e.g., DMF).
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Add a base (e.g., K₂CO₃) to deprotonate the N3 position.
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Add a methylating agent (e.g., methyl iodide) and stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction and extract the product.
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Purify the crude product by recrystallization or column chromatography.
Analytical Quantification by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the analysis of nucleobases and their derivatives.
General HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
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Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5).[8]
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 255 nm.[8]
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Biological Significance and Signaling Pathways
3-Methylthymine is a substrate for the fat mass and obesity-associated (FTO) protein, an α-ketoglutarate-dependent dioxygenase. The FTO protein is involved in the oxidative demethylation of alkylated nucleobases in single-stranded DNA and RNA, playing a role in DNA repair and RNA processing.[3][8]
FTO-Mediated Demethylation of 3-Methylthymine
The demethylation of 3-methylthymine by FTO is a crucial process for maintaining the integrity of genetic material. The presence of the methyl group on the N3 position of thymine can disrupt normal DNA replication and transcription.
Experimental Workflow for FTO Demethylation Assay
The following diagram outlines a typical workflow to study the demethylation of 3-Methylthymine by the FTO protein in vitro.
Conclusion
3-Methylthymine is a molecule of considerable interest due to its involvement in fundamental biological processes such as DNA damage and repair. While some of its chemical properties are well-documented, particularly its mass spectrometric characteristics and its role as a substrate for the FTO enzyme, there remain gaps in the experimental data for properties such as melting point, pKa, and comprehensive spectroscopic profiles. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers, facilitating further investigation into the chemical biology of this important pyrimidine derivative.
References
- 1. 3-Methyluracil 608-34-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative demethylation of 3-methylthymine and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO gene - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. Human Metabolome Database: Showing metabocard for 1,3-Dimethyluracil (HMDB0002144) [hmdb.ca]
- 7. 1,3-Dimethyluracil 99 874-14-6 [sigmaaldrich.com]
- 8. Oxidative demethylation of 3-methylthymine and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]
